Ganaxolone
Overview
Description
Ganaxolone is a synthetic neuroactive steroid that acts as a positive allosteric modulator of gamma-aminobutyric acid type A (GABA A) receptors. It is primarily used for the treatment of seizures associated with cyclin-dependent kinase-like 5 (CDKL5) deficiency disorder. This compound is a 3β-methylated synthetic analog of the naturally occurring neurosteroid allopregnanolone .
Mechanism of Action
Target of Action
Ganaxolone is a neuroactive steroid that primarily targets the GABA-A receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system (CNS). This compound belongs to a class of compounds referred to as neurosteroids, which bind potently and specifically to GABA-A receptors to enhance their inhibitory effects .
Mode of Action
This compound acts as a positive allosteric modulator of GABA-A receptors . It binds to GABA-A at one of several potential binding sites, all of which are distinct from the benzodiazepine binding site . By enhancing the inhibitory effects of GABA-A receptors, this compound, similar to its endogenous counterparts, is associated with anxiolytic, sedative, and anticonvulsant effects .
Biochemical Pathways
This compound modulates both synaptic and extrasynaptic GABA-A receptors to normalize over-excited neurons . This modulation involves the enhancement of the activity of the neurotransmitter GABA through a binding site distinct from that of benzodiazepines . The exact biochemical pathways affected by this compound are still under investigation.
Pharmacokinetics
This compound exhibits a short half-life of 4 hours in plasma, while total radioactivity has a half-life of 413 hours, indicating extensive metabolism to long-lived metabolites . The major routes of this compound metabolism involve hydroxylation at the 16α-hydroxy position, stereoselective reduction of the 20-ketone to afford the corresponding 20α-hydroxysterol, and sulfation of the 3α-hydroxy group .
Result of Action
The primary result of this compound’s action is the inhibition of abnormal electrical discharges that cause seizures and status epilepticus . It also helps in restoring balance in disrupted neuronal activity in other CNS disorders . This compound has been approved for the treatment of seizures associated with cyclin-dependent kinase-like 5 (CDKL5) deficiency disorder .
Biochemical Analysis
Biochemical Properties
Ganaxolone is the 3β-methylated synthetic analog of allopregnanolone, a metabolite of progesterone . It belongs to a class of compounds referred to as neurosteroids . These neurosteroids bind potently and specifically to GABA A receptors to enhance their inhibitory effects .
Cellular Effects
This compound, like other neurosteroids, appears to exert its effects directly via modulation of GABA A receptors . It has been associated with significant somnolence and sedation .
Molecular Mechanism
This compound is thought to modulate both synaptic and extrasynaptic GABA A receptors to normalize over-excited neurons . It binds to allosteric sites of the GABA A receptor to modulate and open the chloride ion channel, resulting in a hyperpolarization of the neuron .
Temporal Effects in Laboratory Settings
This compound exhibited a short half-life of 4 hours in plasma, while total radioactivity had a half-life of 413 hours indicating extensive metabolism to long-lived metabolites .
Dosage Effects in Animal Models
In animal models, this compound has shown to reduce aggression and anxiety-like behavior, normalize exaggerated contextual fear conditioning, and enhance fear extinction retention . The effects were observed to be dose-dependent .
Metabolic Pathways
This compound is extensively metabolized, primarily by CYP3A4/5 and, to a lesser extent, CYP2B6, CYP2C19, and CYP2D6 . The major routes of this compound metabolism involve hydroxylation at the 16 α-hydroxy position, stereoselective reduction of the 20-ketone to afford the corresponding 20 α-hydroxysterol, and sulfation of the 3 α-hydroxy group .
Transport and Distribution
This compound is extensively distributed throughout the body and its volume of distribution is approximately 580 L . It is approximately 99% protein-bound in serum .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ganaxolone is synthesized through a series of chemical reactions starting from allopregnanolone. The key step involves the methylation of the 3β-hydroxy group to form the 3β-methyl analog. This process typically involves the use of methylating agents under controlled conditions to ensure the desired stereochemistry is achieved .
Industrial Production Methods: Industrial production of this compound involves the preparation of stable particle formulations. These formulations are created by mixing this compound particles with an oil phase, emulsifiers, co-emulsifiers, and distilled water, followed by ultrasonic treatment to form a microemulsion. This microemulsion is then mixed with other excipients to form an oral cavity film-dissolving preparation .
Chemical Reactions Analysis
Types of Reactions: Ganaxolone undergoes several types of chemical reactions, including hydroxylation, reduction, and sulfation. The major metabolic pathways involve hydroxylation at the 16α position, reduction of the 20-ketone to form the corresponding 20α-hydroxysterol, and sulfation of the 3α-hydroxy group .
Common Reagents and Conditions:
Hydroxylation: Typically involves the use of hydroxylating agents under controlled conditions.
Reduction: Stereoselective reduction is achieved using reducing agents.
Sulfation: Sulfation reactions involve the use of sulfating agents to introduce sulfate groups.
Major Products: The major products formed from these reactions include hydroxylated metabolites, reduced sterols, and sulfated derivatives .
Scientific Research Applications
Ganaxolone has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of neuroactive steroids on GABA A receptors.
Biology: Investigated for its role in modulating neuronal excitability and its potential neuroprotective effects.
Medicine: Primarily used for the treatment of seizures associated with CDKL5 deficiency disorder. .
Industry: Utilized in the development of novel therapeutic agents targeting GABA A receptors.
Comparison with Similar Compounds
Ganaxolone is unique among neuroactive steroids due to its specific binding to GABA A receptors without significant hormonal activity. Similar compounds include:
Allopregnanolone: A naturally occurring neurosteroid with similar GABA A receptor modulatory effects.
Benzodiazepines: Synthetic compounds that also modulate GABA A receptors but bind to different sites and have different pharmacological profiles.
Barbiturates: Another class of compounds that enhance GABAergic activity but have a broader range of effects on the central nervous system
This compound’s uniqueness lies in its ability to modulate both synaptic and extrasynaptic GABA A receptors, providing a stabilizing effect on neuronal activity .
Biological Activity
Ganaxolone, a synthetic analog of allopregnanolone, is a neuroactive steroid that acts as a positive allosteric modulator of GABA receptors. It has been investigated primarily for its anticonvulsant properties and potential therapeutic applications in various neurological disorders, particularly epilepsy. This article explores the biological activity of this compound, focusing on its pharmacological effects, efficacy in clinical settings, safety profile, and underlying mechanisms.
This compound enhances GABA-evoked chloride currents in GABA receptors, particularly the α2β1γ2L, α3β1γ2L, and α1β1γ2L subtypes, with effective concentrations (EC) ranging from 94 to 213 nM . This modulation leads to increased inhibitory neurotransmission, which is crucial for controlling seizure activity.
Table 1: GABA Receptor Modulation by this compound
Receptor Subtype | EC (nM) |
---|---|
α2β1γ2L | 94 |
α3β1γ2L | 122 |
α1β1γ2L | 213 |
Seizure Reduction
This compound has demonstrated significant efficacy in reducing seizure frequency in patients with refractory epilepsy and other seizure disorders. A meta-analysis involving 659 patients indicated that this compound was associated with a ≥50% reduction in seizure frequency compared to placebo (Risk Ratio = 1.60, p = 0.04) .
In a randomized controlled trial focusing on patients with CDKL5 deficiency disorder (CDD), this compound treatment resulted in a median reduction of major motor seizures by 30.7% compared to only 6.9% in the placebo group (p = 0.0036) .
Table 2: Clinical Trial Results for this compound
Study Focus | This compound Group Reduction (%) | Placebo Group Reduction (%) | p-value |
---|---|---|---|
CDKL5 Deficiency Disorder | 30.7 | 6.9 | 0.0036 |
Refractory Epilepsy Meta-Analysis | ≥50% response rate | N/A | 0.04 |
Safety Profile
This compound is generally well-tolerated among patients. In clinical trials, adverse events reported included somnolence, pyrexia, and upper respiratory infections . The incidence of treatment-emergent adverse events was similar between this compound and placebo groups, indicating no significant safety concerns .
Case Studies
A notable case study involved a cohort of patients with refractory status epilepticus who were treated with intravenous this compound. The study revealed that while one co-primary endpoint was not statistically significant, the data suggested potential benefits in seizure control that warrant further investigation .
Pharmacokinetics
This compound exhibits a two-compartment pharmacokinetic model characterized by a fast distribution half-life and a slower elimination half-life (0.09 ± 0.06 h and 21.51 ± 6.4 h respectively) . This profile allows for effective dosing strategies in clinical settings.
Table 3: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Distribution Half-Life | 0.09 ± 0.06 hours |
Elimination Half-Life | 21.51 ± 6.4 hours |
Volume of Distribution | 142.31 ± 55.08 mL/kg |
Clearance | 4.38 ± 0.95 mL/kg/h |
Properties
IUPAC Name |
1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O2/c1-14(23)17-7-8-18-16-6-5-15-13-20(2,24)11-12-21(15,3)19(16)9-10-22(17,18)4/h15-19,24H,5-13H2,1-4H3/t15-,16-,17+,18-,19-,20+,21-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTVWKLGGCQMBR-FLBATMFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)(C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@](C4)(C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046503 | |
Record name | Ganaxolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Low aqueous solubility | |
Record name | Ganaxolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05087 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Ganaxolone belongs to a novel class of neuroactive steroids sometimes referred to as "epalons", which are potent and specific positive allosteric modulators of γ-aminobutyric acid type A (GABAA) receptors in the central nervous system (CNS). It binds GABAA at one of several potential binding sites, all of which are distinct from the benzodiazepine binding site. By enhancing the inhibitory effects of GABAA receptors, endogenous and exogenous neurosteroids have been associated with anxiolytic, sedative, and anticonvulsant effects, amongst others. While the precise mechanism of action of ganaxolone in the treatment of seizures associated with CDD is unknown, its anticonvulsant effects are likely due to positive allosteric GABAA modulation | |
Record name | Ganaxolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05087 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
38398-32-2 | |
Record name | Ganaxolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38398-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ganaxolone [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038398322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ganaxolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05087 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ganaxolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GANAXOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98WI44OHIQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
190-198C | |
Record name | Ganaxolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05087 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.